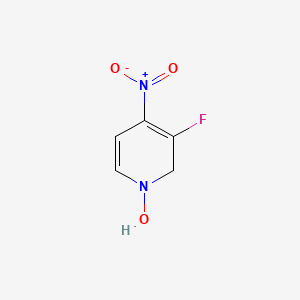
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a basic nitrogen-containing ring structure The presence of fluorine and nitro groups in the compound makes it an interesting subject for various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- can be achieved through several synthetic routes. One common method involves the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine . This process typically involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent at room temperature, resulting in the formation of 3-fluoro-4-nitropyridine N-oxide.
Another method involves the nitration of pyridine derivatives followed by fluorination. For example, the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent can yield the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to produce 3-nitropyridine . Subsequent fluorination of this intermediate can yield the desired compound.
Industrial Production Methods
Industrial production methods for Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-fluoro-1,2-dihydro-1-hydroxy-4-aminopyridine.
Substitution: The fluorine and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the development of drugs with specific biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 3-fluoro-4-nitro-: Similar in structure but lacks the hydroxy group, which can affect its reactivity and applications.
Pyridine, 3-chloro-1,2-dihydro-1-hydroxy-4-nitro-: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-5-nitro-: The nitro group is positioned differently, which can influence the compound’s chemical behavior.
Uniqueness
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H5FN2O3 |
|---|---|
Molekulargewicht |
160.10 g/mol |
IUPAC-Name |
3-fluoro-1-hydroxy-4-nitro-2H-pyridine |
InChI |
InChI=1S/C5H5FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-2,9H,3H2 |
InChI-Schlüssel |
WJEMHKOTJLWSAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C=CN1O)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
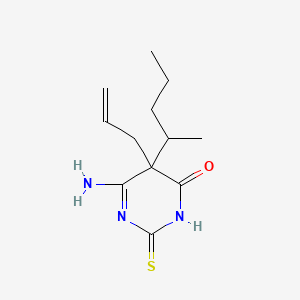
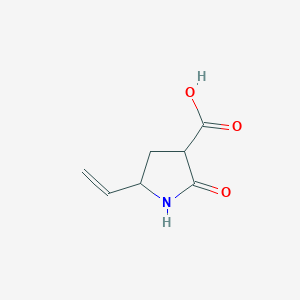
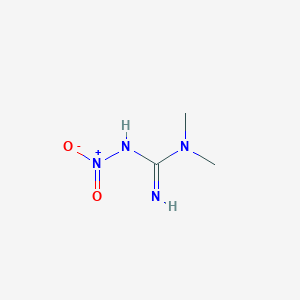
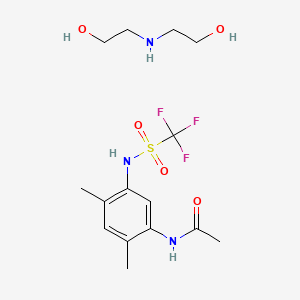
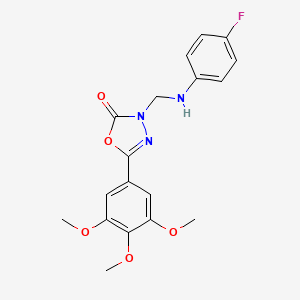

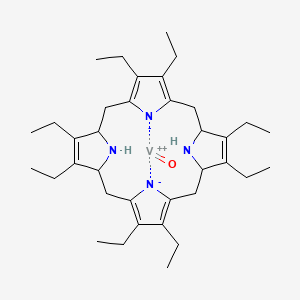
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)


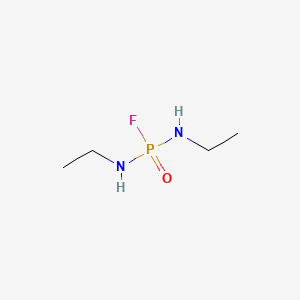
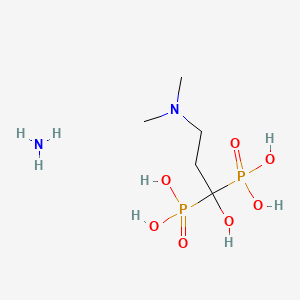
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
